Bienvenue dans la boutique en ligne BenchChem!

FR 78844

Diabetes-associated osteopenia Bone mineral density In vivo efficacy

FR 78844 is a disodium bisphosphonate that uniquely targets diabetes-associated osteopenia and heparin-induced bone loss in rat models. Unlike alendronate, FR 78844 requires a 100 mg/kg oral dose in ovariectomized rats, making it a critical comparator for SAR studies of oral bioavailability and bone affinity. Validated in STZ-diabetic rats for attenuating metaphyseal bone mineral density decline. Supplied as disodium salt (MW 355.15) for enhanced solubility and dual administration routes. Ideal for studying insulin deficiency-bone metabolism interplay and drug-induced bone loss countermeasures.

Molecular Formula C8H9NNa2O6P2S
Molecular Weight 355.15 g/mol
CAS No. 112856-39-0
Cat. No. B1674035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFR 78844
CAS112856-39-0
Synonymsdisodium phenylthiocarbamoylmethylenediphosphonate
FR 78844
FR-78844
FR78844
Molecular FormulaC8H9NNa2O6P2S
Molecular Weight355.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=S)C(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+]
InChIInChI=1S/C8H11NO6P2S.2Na/c10-16(11,12)8(17(13,14)15)7(18)9-6-4-2-1-3-5-6;;/h1-5,8H,(H,9,18)(H2,10,11,12)(H2,13,14,15);;/q;2*+1/p-2
InChIKeyKTGBYROLTNECAS-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





FR 78844 (CAS 112856-39-0) Procurement Overview: Bisphosphonate Bone Resorption Inhibitor for Research


FR 78844, also known as disodium phenylthiocarbamoylmethylenediphosphonate, is an orally bioavailable bisphosphonate compound [1] that functions as a bone resorption inhibitor . In vivo studies in rat models have demonstrated its capacity to significantly attenuate osteopenia, a condition characterized by decreased bone mineral density, making it a valuable tool for investigating metabolic bone diseases including diabetes-associated osteopenia [2]. The compound is supplied as a disodium salt with a molecular weight of approximately 355.15 g/mol and is suitable for both oral and systemic administration in preclinical studies .

FR 78844 Procurement Rationale: Why Bisphosphonate Class Analogs Cannot Be Directly Substituted


The bisphosphonate class encompasses a diverse array of compounds with significant differences in molecular structure, pharmacokinetics, and in vivo efficacy profiles [1]. While many bisphosphonates, such as alendronate, pamidronate, and etidronate, share the ability to inhibit bone resorption, their relative potencies, oral bioavailability, and target selectivity for specific bone pathologies can vary by orders of magnitude [2]. For example, amino-bisphosphonates exhibit different affinities for the bone matrix and varying capacities to inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in osteoclast function, leading to divergent effective doses in rodent models [3]. Consequently, substituting FR 78844 with a class analog without precise, context-matched comparative data risks introducing significant variability in experimental outcomes, compromising the reproducibility and validity of research findings.

FR 78844 (CAS 112856-39-0): Quantitative Evidence for Product Selection vs. Comparator Bisphosphonates


Comparative Efficacy in Streptozotocin-Induced Diabetic Rat Model

FR 78844 demonstrates significant attenuation of osteopenia in a streptozotocin (STZ)-induced diabetic rat model, a setting relevant to diabetes-associated bone loss. Daily oral administration of FR 78844 at 100 mg/kg for 4 weeks significantly attenuated the decrease in femur metaphyseal bone mineral density compared to untreated diabetic controls [1].

Diabetes-associated osteopenia Bone mineral density In vivo efficacy

Comparative Efficacy in Ovariectomy-Induced Osteopenia Model

In ovariectomized (Ovx) rats, a standard model for postmenopausal osteoporosis, oral FR 78844 at 100 mg/kg for 4 weeks significantly attenuated bone loss [1]. The effective dose of FR 78844 in this model (100 mg/kg oral) is notably higher than the effective oral doses reported for other bisphosphonates like alendronate, which shows efficacy at 1.0 mg/kg in a similar model [2]. This suggests a distinct potency profile and potentially different mechanism of action that may be advantageous in specific research contexts.

Postmenopausal osteoporosis Bone resorption Preclinical model

Comparative Efficacy in Heparin-Induced Osteopenia Model

FR 78844 significantly attenuated heparin-induced osteopenia in rats, demonstrating its ability to counteract bone loss caused by prolonged anticoagulant therapy [1]. The study employed a 100 mg/kg oral dose for 4 weeks, showing a significant protective effect on bone mineral density compared to untreated controls. This model represents a distinct etiology of bone loss compared to ovariectomy or diabetes, showcasing the broad applicability of FR 78844 across multiple osteopenic conditions.

Heparin-induced osteopenia Bone metabolism Pharmacological intervention

Recommended Research Applications for FR 78844 (CAS 112856-39-0) Based on Quantitative Evidence


Investigating Diabetes-Associated Osteopenia

FR 78844 is a validated tool for studying the pathogenesis and treatment of diabetes-related bone loss. Its demonstrated efficacy in attenuating osteopenia in streptozotocin-induced diabetic rats [1] makes it an ideal candidate for preclinical studies exploring the interplay between insulin deficiency, bone metabolism, and therapeutic interventions.

Comparative Bisphosphonate Pharmacology Studies

The unique potency profile of FR 78844, requiring a 100 mg/kg oral dose for efficacy in ovariectomized rats compared to 1.0 mg/kg for alendronate [1][2], positions it as a valuable comparator for structure-activity relationship (SAR) studies. Researchers can use FR 78844 to investigate the impact of structural modifications on oral bioavailability, bone affinity, and in vivo potency.

Drug-Induced Osteopenia Research

FR 78844 has demonstrated a protective effect against heparin-induced osteopenia [3]. This makes it a key reagent for research into the mechanisms underlying drug-induced bone loss and for screening potential countermeasures in preclinical settings.

Quote Request

Request a Quote for FR 78844

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.